4-[1-[3-(4-Chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one
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Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield . The obtained aldehyde was then reacted with thiosemicarbazide in ethanol at reflux temperature to yield the final product .Molecular Structure Analysis
The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This is followed by the reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature .Scientific Research Applications
Antioxidant Activity
A study by Tumosienė et al. (2019) synthesized derivatives of pyrrolidine, including compounds structurally related to 4-[1-[3-(4-Chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one. These compounds were tested for their antioxidant activity using the DPPH radical scavenging method and reducing power assay. Several compounds showed potent antioxidant activities, indicating the potential of such derivatives in antioxidant applications (Tumosienė et al., 2019).
Synthesis and Efficiency
Mohammadpoor-Baltork et al. (2007) reported on the efficient synthesis of benzimidazoles, a class to which the compound belongs. This research is significant in the context of developing novel and efficient synthetic routes for such compounds, which can be applied in various scientific research fields (Mohammadpoor-Baltork et al., 2007).
Biological Activity and Low Acute Toxicity
Ivan et al. (2021) conducted a study on new pyrrole derivatives as analogs of 1,4-dihydropyridines, which are related to the chemical structure . These compounds were assessed for biological activity and acute toxicity, showing promising results with low acute toxicity. This study highlights the potential of such compounds in developing new therapeutics with minimal side effects (Ivan et al., 2021).
Neuropeptide Y Y1 Receptor Antagonists
Zarrinmayeh et al. (1998) synthesized and evaluated a series of novel benzimidazoles as selective neuropeptide Y Y1 receptor antagonists, aiming to develop anti-obesity drugs. This research provides insights into the therapeutic potential of benzimidazole derivatives in treating obesity (Zarrinmayeh et al., 1998).
Properties
IUPAC Name |
4-[1-[3-(4-chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O3/c1-18-5-4-6-21(13-18)30-15-19(14-26(30)33)27-29-24-7-2-3-8-25(24)31(27)16-22(32)17-34-23-11-9-20(28)10-12-23/h2-13,19,22,32H,14-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSMTTUEYIFBGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=C(C=C5)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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